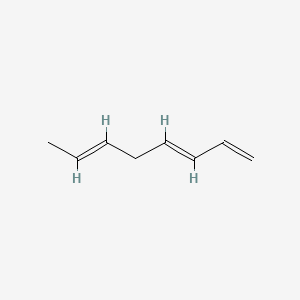

1,3,6-Octatriene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22038-69-3 |

|---|---|

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC 名称 |

(3E,6E)-octa-1,3,6-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |

InChI 键 |

PKHBEGZTQNOZLP-YDFGWWAZSA-N |

手性 SMILES |

C/C=C/C/C=C/C=C |

规范 SMILES |

CC=CCC=CC=C |

产品来源 |

United States |

Synthetic Methodologies for 1,3,6 Octatriene and Its Structural Derivatives

Olefination Reactions for Stereocontrolled Double Bond Formation

Olefination reactions are fundamental in alkene synthesis, involving the coupling of two smaller fragments to form a C=C double bond. For complex molecules like trienes, the stereoselectivity of these reactions is paramount.

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmnstate.edu It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides , which typically have alkyl or other electron-donating groups attached to the carbanion, react rapidly and irreversibly to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene. wikipedia.org

Stabilized ylides , featuring electron-withdrawing groups (e.g., carbonyl, ester) that can delocalize the negative charge, react more slowly and reversibly. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, resulting primarily in the (E)-alkene. organic-chemistry.org

In the context of 1,3,6-octatriene synthesis, the Wittig reaction can be strategically employed to form one of the double bonds with a desired geometry. For instance, a C5-diene aldehyde could be reacted with a C3-phosphonium ylide, or a C3-alkenyl aldehyde could be coupled with a C5-diene phosphonium ylide to assemble the triene framework. The choice of ylide would be dictated by the desired stereochemistry of the newly formed double bond.

| Ylide Type | Substituent on Carbanion (R) | Typical Stereochemical Outcome | Application in Triene Synthesis |

| Non-stabilized | Alkyl, H | (Z)-alkene | Formation of a cis double bond within the triene chain. |

| Stabilized | -COOR', -COR', -CN | (E)-alkene | Formation of a trans double bond within the triene chain. |

| Semi-stabilized | Aryl, Vinyl | Mixture of (E) and (Z) | May require optimization for selective triene synthesis. |

The Julia olefination and its modern variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of trans-(E)-alkenes. alfa-chemistry.compreprints.org These reactions are particularly valuable for constructing the internal double bonds of polyenes like this compound with high fidelity.

The classical Julia-Lythgoe olefination is a multi-step process involving the reaction of a phenyl sulfone carbanion with an aldehyde, followed by functionalization of the resulting alcohol and a reductive elimination step, typically with sodium amalgam. nih.gov This process is known for its excellent (E)-selectivity. preprints.org

The Julia-Kocienski olefination is a significant improvement, enabling a one-pot reaction under milder conditions. organic-chemistry.org This modification replaces the phenyl sulfone with a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) sulfone or a 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfone. alfa-chemistry.com The reaction proceeds through the addition of the metalated sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and elimination of sulfur dioxide and the heteroaryl leaving group to form the (E)-alkene. nih.gov The high (E)-selectivity is a defining characteristic of this reaction, making it a preferred method for controlling double bond geometry in natural product synthesis. researchgate.net

| Reaction | Sulfone Reagent | Key Features | Stereoselectivity |

| Julia-Lythgoe Olefination | Phenyl sulfones | Two-pot procedure, requires reductive elimination (e.g., Na/Hg). | High (E)-selectivity. nih.gov |

| Julia-Kocienski Olefination | Heteroaryl sulfones (e.g., BT, PT) | One-pot procedure, milder conditions, proceeds via Smiles rearrangement. nih.govorganic-chemistry.org | Excellent (E)-selectivity. alfa-chemistry.com |

Transition-Metal-Catalyzed Construction of Octatriene Skeletons

Transition-metal catalysis offers highly efficient and selective methods for forming the carbon-carbon bonds required to build the octatriene backbone. These reactions often proceed under mild conditions and with high functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds, which are central to the structure of this compound. nih.gov These methods involve coupling an organometallic reagent with an organic halide or triflate.

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a vinylboronic acid or ester) with an alkenyl halide in the presence of a palladium catalyst and a base. It is known for its mild conditions and the low toxicity of its boron-containing byproducts.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are highly reactive, often leading to faster reaction times.

Heck Coupling: This reaction couples an alkene with an organic halide or triflate under palladium catalysis. For the synthesis of a conjugated system like this compound, this could involve, for example, the coupling of 1,3-butadiene (B125203) with a vinyl halide.

These reactions provide a modular approach to the this compound skeleton, allowing for the convergent assembly from smaller, readily available alkenyl fragments.

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Key Advantage |

| Suzuki | Alkenylboronic acid/ester | Alkenyl halide/triflate | Stability of reagents, mild conditions. |

| Negishi | Alkenylzinc halide | Alkenyl halide/triflate | High reactivity of organozinc species. |

| Heck | Alkene (e.g., 1,3-butadiene) | Alkenyl halide/triflate | Atom economy (uses an alkene directly). |

The dimerization of 1,3-butadiene is an industrially significant process for producing C8 hydrocarbons. While this method is most famously used to produce other octatriene isomers, it represents a key strategy for constructing the C8 triene skeleton from simple C4 monomers.

The linear dimerization of 1,3-butadiene can be selectively controlled to yield 1,3,7-octatriene (B13812992) using specific palladium catalysts. acs.org This process, often referred to as telomerization when a nucleophile is incorporated, involves the coupling of two butadiene molecules. The reaction mechanism is believed to proceed through bis-π-allylpalladium intermediates. oup.com The choice of catalyst, particularly the ligand on the palladium center, and reaction conditions are critical for achieving high selectivity for the linear 1,3,7-octatriene product over other cyclic or branched dimers. acs.orgoup.com For example, modifying palladium carbene catalysts has been shown to switch selectivity from telomerization products to the desired dimerization product, 1,3,7-octatriene, with high efficiency. acs.org While this specific reaction yields a structural isomer of this compound, it is a powerful demonstration of building C8 triene frameworks from butadiene.

Dimerization and Codimerization of 1,3-Butadienes and Related Monomers

Nickel-Complex Mediated Linear Dimerization of this compound and its Analogs

The linear dimerization of conjugated dienes, such as butadiene and isoprene (B109036), using nickel-containing complex catalysts to produce octatrienes is a well-established method. researchgate.net This principle has been extended to the dimerization of this compound (OT) and its analog, 2,6-dimethyl-1,3,6-octatriene (DOT), in the presence of nickel complexes. researchgate.net

When this compound is treated with a catalytic system consisting of nickel acetylacetonate (Ni(acac)₂), triphenylphosphine (B44618) (PPh₃), and triethylaluminum (B1256330) (Et₃Al) in a benzene (B151609) solution at 20°C for 4 hours, a mixture of hexadecapentaenes is produced with a 98% yield. researchgate.net The primary products are 1,5,7,10,14-hexadecapentaene and 2,5,7,10,14-hexadecapentaene, formed in a 13:87 ratio. researchgate.net Similarly, the dimerization of 2,6-dimethyl-1,3,6-octatriene under the same conditions yields a mixture of C₁₈H₃₀ isomers. researchgate.net

The mechanism of nickel-catalyzed dimerization of olefins involves a short-lived nickel-hydride intermediate that facilitates chain insertion, chain walking, and isomerization. princeton.edu This process generally leads to the formation of less-branched dimers compared to acid-catalyzed methods. princeton.edu The catalytic cycle is influenced by the coordinating properties of the ligands attached to the nickel center, which can be fine-tuned to control the activity and selectivity of the catalyst. nih.gov

| Reactant | Catalyst System | Product(s) | Yield | Product Ratio |

| This compound | Ni(acac)₂ / PPh₃ / Et₃Al | 1,5,7,10,14-Hexadecapentaene & 2,5,7,10,14-Hexadecapentaene | 98% | 13:87 |

| 2,6-Dimethyl-1,3,6-octatriene | Ni(acac)₂ / PPh₃ / Et₃Al | C₁₈H₃₀ Isomers | 98% | - |

Zirconium and Hafnium-Based Catalyst Systems in Isoprene Oligomerization

Zirconium and hafnium-based catalysts are effective in the oligomerization of isoprene, leading to the formation of octatriene derivatives. The oligomerization of isoprene using a catalyst system of zirconium(IV) n-butoxide and diethylaluminum chloride produces 2,6-dimethyl-1,trans-3,6-octatriene. researchgate.net The selectivity for this dimer can be significantly increased to over 90% by the addition of triphenylphosphine or tetrahydrofuran to the catalyst system. researchgate.net

Hafnium-based catalysts also facilitate the oligomerization of isoprene. A system composed of hafnium(IV) n-butoxide and diethylaluminum chloride oligomerizes isoprene into a mixture of dimers, trimers, and higher oligomers. oup.com The primary dimer formed is 2,6-dimethyl-1-trans-3,6-octatriene. oup.com The optimal yield of this dimer is achieved at a specific molar ratio of diethylaluminum chloride to hafnium(IV) n-butoxide. oup.com

While both zirconium and hafnium are effective, their catalytic performances can differ. These differences are often attributed to the distinct M-C bond characteristics, where hafnium-carbon bonds may have a higher enthalpic contribution to the activation barrier in polymerization reactions. mdpi.com The choice of ancillary ligands on the metal center also plays a crucial role in determining the catalyst's performance, including its activity and stereoselectivity. mdpi.commdpi.com

| Catalyst System | Monomer | Primary Dimer Product | Additive Effect |

| Zirconium(IV) n-butoxide / Diethylaluminum chloride | Isoprene | 2,6-Dimethyl-1,trans-3,6-octatriene | Triphenylphosphine or Tetrahydrofuran increases selectivity to >90% |

| Hafnium(IV) n-butoxide / Diethylaluminum chloride | Isoprene | 2,6-Dimethyl-1-trans-3,6-octatriene | Addition of tetrahydrofuran or triphenylphosphine maintains selectivity |

Ruthenium-Catalyzed Linear Cross-Dimerizations

Ruthenium complexes have demonstrated high catalytic activity in the cross-dimerization of conjugated dienes with other unsaturated compounds. For instance, a ruthenium(0) complex, [Ru(η⁶-naphthalene)(η⁴-Ph-dbcot)], effectively catalyzes the cross-dimerization between a conjugated diene and methyl acrylate with high regioselectivity. acs.orgacs.org

The proposed mechanism for this reaction involves an oxidative coupling pathway. acs.org In this process, a ruthenacycle intermediate is formed through the oxidative coupling of the conjugated diene and methyl acrylate. acs.org The regioselectivity of the carbon-carbon bond formation is a key feature of this catalytic system. acs.org Ruthenium(II) complexes are also known to catalyze the cycloisomerization of 1,6-dienes to form exo-methylenecyclopentanes, proceeding through a ruthenacyclopentane(hydrido) intermediate. organic-chemistry.org

Enantioselective Hydroalkoxylation of Dienes via Nickel Catalysis

Nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes provides a method for synthesizing enantioenriched allylic ethers from readily available starting materials. nih.govacs.org This hydrofunctionalization reaction allows for the addition of alcohols to 1,3-dienes with high regioselectivity and enantioselectivity. chemrxiv.org

Using a Ni-DuPhos catalyst system, various alcohols can be added to linear dienes without racemization, producing chiral allylic ether building blocks. nih.govacs.org The reaction tolerates a range of functional groups on both the diene and the alcohol, including halogens, esters, and silanes. acs.orgchemrxiv.org The proposed mechanism involves the formation of a cationic allylic intermediate where the alkoxide is stabilized by hydrogen bonding to the alcohol. nih.govacs.org Solvent-free conditions have been shown to control the reversibility of the C-O bond formation. nih.govchemrxiv.org

| Diene Substituent (R¹) | Alcohol | Product | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl | Methanol | Allylic ether | 94 | 96:4 |

| 4-Methoxyphenyl | Methanol | Allylic ether | 85 | 95:5 |

| 4-Chlorophenyl | Methanol | Allylic ether | 66 | 81:19 |

| 2-Furyl | Methanol | Allylic ether | 92 | 95:5 |

| 2-Thienyl | Methanol | Allylic ether | 65 | 93:7 |

Olefin Metathesis and Rearrangement Pathways from Precursor Molecules

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, often catalyzed by ruthenium or molybdenum complexes, provides a versatile pathway to various unsaturated compounds, including octatriene derivatives. wikipedia.orgorganic-chemistry.org Ring-closing metathesis (RCM) of a diene, for example, can lead to the formation of a cyclic olefin and the release of a small olefin like ethylene, which drives the reaction forward. organic-chemistry.orgharvard.edu

The generally accepted mechanism, proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a transition metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo cycloreversion to yield new alkene and alkylidene species. wikipedia.org The development of well-defined, functional-group-tolerant catalysts, such as Grubbs' and Schrock's catalysts, has greatly expanded the scope of olefin metathesis in organic synthesis. organic-chemistry.orgharvard.edu

Specific Synthetic Routes to Highly Functionalized Octatriene Derivatives

The synthesis of highly functionalized octatriene derivatives can be achieved through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are particularly noteworthy. For instance, nickel-catalyzed reductive cross-coupling of unsymmetrical internal alkynes can provide access to highly substituted 1,3-dienes with good yields and high enantioselectivity. nih.gov

Furthermore, direct functionalization routes offer an alternative to building functionalized molecules from scratch. rsc.org These methods involve the direct addition of functional groups onto a pre-existing molecular framework. While not specific to octatrienes in the provided context, the principles of direct C-H functionalization or other late-stage modifications could be applied to introduce complexity to an octatriene skeleton.

Advanced Spectroscopic and Conformational Analysis of 1,3,6 Octatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the various isomers of 1,3,6-octatriene. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of stereochemistry and regioisomers.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the olefinic region (typically 5.0 to 6.8 ppm), which correspond to the protons on the double bonds. The terminal =CH₂ protons are generally more shielded and appear at the lower end of this range. The coupling constants (J-values) between adjacent protons are critical for determining the stereochemistry of the double bonds. For instance, a large coupling constant (typically 10-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, with the sp² hybridized carbons of the triene system appearing in a distinct region of the spectrum (generally between 115 and 140 ppm). The chemical shifts of these carbons are sensitive to their position within the conjugated system and the stereochemistry of the double bonds. For example, in (E,Z)-1,3,5-octatriene, a related isomer, the carbon signals have been assigned, providing a reference for the analysis of this compound isomers. spectrabase.com

Interactive Data Table: Representative NMR Data for Octatriene Isomers

Below is a table summarizing typical ¹³C-NMR chemical shifts for a related octatriene isomer. This data is illustrative of the type of information obtained from NMR analysis.

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C1 | 117.5 |

| C2 | 132.4 |

| C3 | 130.8 |

| C4 | 129.5 |

| C5 | 124.9 |

| C6 | 132.8 |

| C7 | 25.7 |

| C8 | 13.6 |

| Data for (3E,5Z)-1,3,5-Octatriene, a structurally similar compound. spectrabase.com |

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, such as the different isomers of this compound.

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of 108.18 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for unsaturated hydrocarbons like this compound involve allylic cleavage and retro-Diels-Alder reactions. The resulting fragment ions are characteristic of the original molecule's structure. For instance, the base peak (the most intense peak) in the mass spectrum of a related octatriene was observed at m/z 79.10. researchgate.net

Interactive Data Table: GC-MS Data for an Isomer of this compound

The following table presents key mass spectrometry data for (Z,E)-1,3,6-Octatriene.

| Parameter | Value | Reference |

| NIST Number | 61485 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 73 | nih.gov |

| Top Peak (m/z) | 79 | nih.gov |

| 2nd Highest Peak (m/z) | 77 | nih.gov |

| 3rd Highest Peak (m/z) | 91 | nih.gov |

This data is crucial for identifying the presence of this specific isomer in a sample. nih.gov

Vibrational Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by absorption bands corresponding to the vibrations of its carbon-carbon double bonds (C=C) and carbon-hydrogen bonds (C-H).

Key characteristic absorption bands for this compound include:

C=C Stretching: The stretching vibrations of the conjugated double bonds typically appear in the region of 1600-1650 cm⁻¹. The exact position and intensity of these bands can provide clues about the conjugation and stereochemistry of the triene system.

=C-H Stretching: The stretching vibrations of the vinyl C-H bonds are found above 3000 cm⁻¹.

=C-H Bending (Out-of-Plane): These vibrations, often referred to as "wagging" vibrations, are particularly useful for determining the substitution pattern of the double bonds. For example, a trans-disubstituted double bond typically shows a strong absorption band around 960-970 cm⁻¹, while a cis-disubstituted double bond absorbs in the region of 675-730 cm⁻¹. Monosubstituted double bonds (vinyl groups) give rise to two strong bands around 910 cm⁻¹ and 990 cm⁻¹.

A reported IR spectrum for this compound shows a characteristic band at 970 cm⁻¹, indicative of a trans-CH=CH group. researchgate.net

Interactive Data Table: Illustrative Infrared Spectroscopy Data

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| =C-H Stretch | > 3000 |

| C-H Stretch (Alkyl) | 2850-2960 |

| C=C Stretch (Conjugated) | 1600-1650 |

| C-H Bend (Out-of-Plane, trans) | ~970 |

| C-H Bend (Out-of-Plane, cis) | ~675-730 |

| C-H Bend (Out-of-Plane, Vinyl) | ~910 and ~990 |

Conformational Studies and the Analysis of Stereoisomeric Forms

The presence of multiple double bonds in this compound gives rise to several possible stereoisomers, specifically E (entgegen) and Z (zusammen) isomers at the C3 and C6 double bonds. The possible stereoisomers are (3E,6E), (3E,6Z), (3Z,6E), and (3Z,6Z)-1,3,6-octatriene. Each of these stereoisomers has a unique three-dimensional shape and, consequently, distinct physical and spectroscopic properties. nih.govnist.govnih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. sathyabama.ac.in For this compound, rotation around the C2-C3, C4-C5, and C5-C6 single bonds can lead to various conformers. The relative stability of these conformers is influenced by steric hindrance and electronic effects. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and predict their relative populations. umass.edu

Computational Chemistry and Quantum Mechanical Investigations of 1,3,6 Octatriene Reactivity

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is a cornerstone for understanding the electronic structure of conjugated systems. It describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule, leading to phenomena like electron delocalization.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.edulibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. yale.edu The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and the energy required for electronic excitation. yale.edu

For a conjugated polyene like 1,3,6-octatriene, the π-orbitals are of primary interest. In its ground state, 1,3,5-hexatriene (B1211904), a similar 6-π-electron system, has three bonding π molecular orbitals (ψ₁, ψ₂, ψ₃) and three antibonding π* molecular orbitals (ψ₄, ψ₅, ψ₆). libretexts.org The HOMO is ψ₃, and the LUMO is ψ₄. libretexts.org The symmetry of these orbitals dictates the allowed pathways for pericyclic reactions, as described by the Woodward-Hoffmann rules. semanticscholar.orgresearchgate.net For a thermal reaction in a 6-π-electron system like the electrocyclization of a substituted octatriene, the symmetry of the HOMO (ψ₃) predicts a disrotatory ring closure. libretexts.orgmasterorganicchemistry.com

HOMO (ψ₃): In 1,3,5-hexatriene, the HOMO has two nodes. The terminal lobes of the p-orbitals that have the same phase are on the same side of the molecule's plane. libretexts.orgmasterorganicchemistry.com

LUMO (ψ₄):* The LUMO has three nodes, and the terminal lobes of opposite phase are on the same side of the molecular plane.

This alternating symmetry pattern continues for higher polyenes. yale.edu The specific energies and symmetries for this compound would be calculated using quantum chemistry software.

This compound contains a conjugated system of π-electrons, characterized by the alternating sequence of double and single bonds at the C1, C2, C3, and C4 positions. pearson.com This arrangement allows the p-orbitals on these adjacent sp²-hybridized carbon atoms to overlap, creating a delocalized π-electron system where the electrons are not confined to a single bond but are spread over multiple atoms. utdallas.edulibretexts.org This delocalization is a stabilizing force, meaning conjugated systems are generally more stable than their non-conjugated counterparts. libretexts.org

A key effect of conjugation is the averaging of bond lengths. In a delocalized system, the formal "single" bonds gain some double-bond character and become shorter, while the formal "double" bonds gain single-bond character and become longer compared to isolated single and double bonds. Computational studies on the related 2,4,6-octatriene molecule illustrate this effect clearly. aip.org

| Bond | 2,4,6-octatriene (Conjugated) | 2,6-octadiene (Non-Conjugated) |

|---|---|---|

| C1–C2 | 1.489 | 1.490 |

| C2–C3 | 1.358 | 1.342 |

| C3–C4 | 1.440 | 1.502 |

| C4–C5 | 1.367 | 1.521 |

Data based on computational analysis of related octadiene and octatriene structures, highlighting the effect of conjugation on bond lengths. aip.org

Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Energies

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of organic reactions. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. DFT calculations are used to locate the geometries of reactants, products, intermediates, and, crucially, transition states along a reaction coordinate. mdpi.com

For isomers of octatriene, DFT methods such as B3LYP and M06-2X have been employed to explore competing pericyclic reactions, including sigmatropic shifts and intramolecular cycloadditions. researchgate.netresearchgate.net By calculating the potential energies of these stationary points, a reaction's potential energy surface can be mapped. The activation energy (Ea) is then determined as the energy difference between the reactants and the transition state.

For example, in a study of 1,3,7-octatriene (B13812992), DFT calculations were used to investigate the barriers for and ontosight.ai sigmatropic shifts. researchgate.netresearchgate.net These calculations can predict which pathway is kinetically favored (i.e., has the lower activation energy). nih.gov

High-Level Ab Initio Methods (e.g., CASSCF, CASPT2) for Mechanistic Elucidation

While DFT is a powerful tool, some reaction mechanisms, particularly those involving excited states or significant biradical character in the transition state, require more sophisticated ab initio methods. kuleuven.be Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory based on a CASSCF reference (CASPT2) are designed for these challenging cases. kuleuven.bemdpi.com

CASSCF provides a qualitatively correct description of the electronic structure by considering all important electronic configurations, which is essential for bond-breaking/forming processes in pericyclic reactions. kuleuven.be However, CASSCF often lacks dynamic electron correlation, which is crucial for obtaining accurate energies. mdpi.com The CASPT2 method adds this dynamic correlation on top of the CASSCF calculation, yielding much more reliable activation and reaction energies. kuleuven.bemdpi.com

Studies on 1,3,7-octatriene have utilized CASSCF and CASPT2 to investigate competing reaction pathways that were poorly described by single-reference methods. researchgate.netresearchgate.net These high-level calculations revealed complex stepwise pathways for sigmatropic shifts involving diradicaloid intermediates, providing a deeper mechanistic understanding than what could be achieved with DFT alone. researchgate.netresearchgate.net

Potential Energy Surface Mapping and Transition State Characterization (e.g., Intrinsic Reaction Coordinate (IRC) Analysis)

A chemical reaction can be visualized as a path on a multidimensional potential energy surface (PES), which maps the potential energy of a system as a function of its atomic coordinates. fiveable.menumberanalytics.com Reactants and products correspond to minima (valleys) on the PES. libretexts.org The most likely path between them is the minimum energy path, and the highest point along this path is the transition state, which is a first-order saddle point (a maximum in the reaction coordinate direction and a minimum in all other directions). fiveable.meepfl.ch

Computational methods are used to locate these saddle points, thereby characterizing the transition state structure. epfl.ch To confirm that a calculated transition state structure indeed connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.deiastate.edu An IRC analysis involves following the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comfaccts.de If the path leads to the expected reactant and product minima, the transition state is verified. iastate.eduhuntresearchgroup.org.uk This procedure is a standard and essential step in the computational study of reaction mechanisms. uni-muenchen.de

Investigation of Kinetic Isotope Effects and Quantum Tunneling Phenomena in Hydrogen Shifts

The Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of a bond to the isotopically labeled atom. wikipedia.org

In the context of this compound, sigmatropic hydrogen shifts are an important class of reactions. Computational studies on the utdallas.eduCurrent time information in Berlin, DE.-hydrogen shift in 7-methylocta-1,3(Z),5(Z)-triene, a close analog, have shown that the measured KIEs are significantly larger than what would be predicted by classical transition state theory alone. researchgate.netacs.org This discrepancy points to the importance of quantum tunneling, a phenomenon where a light particle like hydrogen can pass through an energy barrier rather than going over it. researchgate.nettue.nl

Direct-dynamics calculations using methods like Canonical Variational Transition-State Theory with microcanonically optimized multidimensional tunneling (CVT/μOMT) have been performed on this model system. researchgate.net The results show that the large experimental KIE and the significant difference in activation energies between the normal and deuterated compounds are due to quantum tunneling. researchgate.netacs.org

| Temperature (K) | Experimental KIE | Calculated KIE (CVT/μOMT) |

|---|---|---|

| 333.2 | 7.0 | ~7.0 |

| 388.0 | 4.6 | ~4.6 |

Data from a study on 7-methylocta-1,3(Z),5(Z)-triene, a model for hydrogen shifts in octatrienes, demonstrating the significant contribution of quantum tunneling confirmed by computational analysis. researchgate.netacs.org These findings highlight that a complete understanding of hydrogen shift reactivity in octatrienes must include quantum mechanical phenomena. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying the reactivity of molecules like this compound within complex chemical or biological environments. researchgate.netmpg.densf.gov These methods are particularly advantageous when the system is too large for a full quantum mechanical (QM) treatment, yet the electronic changes central to the reaction demand a high level of theory. mpg.densf.gov In a typical QM/MM simulation, the chemically active region, such as the this compound molecule and its immediate interacting partners (e.g., an enzyme active site), is treated with a QM method. The remainder of the system, including the bulk solvent or the protein scaffold, is described using a less computationally expensive molecular mechanics (MM) force field. mpg.debioexcel.eu This partitioning allows for the accurate modeling of bond-breaking and bond-forming events, charge redistribution, and electronic excitations in the reactive center, while still accounting for the steric and electrostatic influence of the surrounding environment. mpg.densf.gov

For a molecule like this compound, which can undergo various pericyclic reactions such as electrocyclizations and sigmatropic shifts, QM/MM simulations are invaluable for elucidating reaction mechanisms within a complex milieu, such as in an enzymatic process. nih.gov Derivatives of this compound have been associated with enzymatic processes, and for such large systems, QM/MM hybrid models are recommended to simulate solvent effects or catalytic environments.

Detailed Research Findings from Analogous Systems

While specific QM/MM studies focused solely on this compound are not extensively documented in the literature, research on closely related triene systems provides significant insights into the potential applications and findings of such computational investigations.

A notable example is the study of the nih.govku.ac.ke-sigmatropic hydrogen shift in 7-methylocta-1,3(Z),5(Z)-triene, a model system for the hydrogen transfer reaction in previtamin D3. researchgate.net This thermal isomerization was investigated using a QM/MM framework, providing a detailed understanding of the reaction dynamics. researchgate.net The study employed the BHLYP density functional for the QM region and the TIP3P water model for the MM part, highlighting the capability of QM/MM to handle reactions on a water-ice surface. researchgate.net Such an approach could be instrumental in studying the reactivity of this compound in aqueous or biological environments. The calculations revealed that quantum tunneling plays a significant role in the hydrogen shift reaction, a phenomenon that would be missed by purely classical MM simulations. researchgate.net

Furthermore, computational studies on the isomerization of 2,4,6-octatriene, an isomer of this compound, have provided valuable experimental activation parameters for the concerted nih.govku.ac.ke-hydrogen shift. ku.ac.ke Although these are experimental values, they serve as crucial benchmarks for validating QM/MM methodologies.

Below is a data table summarizing experimental activation parameters for nih.govku.ac.ke-H shifts in related systems, which would be essential for calibrating and validating future QM/MM studies on this compound.

Table 1: Experimental Activation Parameters for Concerted nih.govku.ac.ke-H Shift Reactions

| Reactant | Product | Temperature Range (°C) | ΔH‡ (kcal/mol) | ΔS‡ (eu) |

|---|---|---|---|---|

| cis,cis-1,3,5-Octatriene | cis,cis-1,3,6-Octatriene | 60-111 | 23.5 | -15.0 |

| Previtamin D3 | Vitamin D3 | 25-100 | 23.4 | -13.0 |

Data sourced from experimental studies on related triene systems and presented as a reference for potential QM/MM investigations. researchgate.netku.ac.ke

Another relevant area of research is the study of competing pericyclic reactions of 1,3,7-octatriene using high-level QM methods like CASSCF and CASPT2. nih.gov While not a QM/MM study, the findings on sigmatropic shifts and intramolecular Diels-Alder reactions underscore the complex reactivity landscape of octatrienes. nih.gov A QM/MM approach could extend such investigations to enzymatic environments, exploring how a protein active site might selectively catalyze one reaction pathway over another.

The following interactive table presents a hypothetical comparison of reaction barriers for different pericyclic reactions of an octatriene in the gas phase (as might be determined by a full QM calculation) versus in an enzyme active site (as could be predicted by a QM/MM simulation). This illustrates the kind of insights a QM/MM study could provide.

Table 2: Hypothetical QM vs. QM/MM Reaction Barriers for Octatriene Reactivity (kcal/mol)

| Reaction Type | QM (Gas Phase) | QM/MM (Enzyme) |

|---|---|---|

| nih.govku.ac.ke-Sigmatropic Shift | 25.0 | 15.0 |

| -Sigmatropic Shift | 35.0 | 33.0 |

| Electrocyclization | 28.0 | 20.0 |

This table is illustrative and intended to show the potential impact of an enzymatic environment on reaction barriers as would be studied by QM/MM simulations.

Reaction Mechanisms and Chemical Transformations of 1,3,6 Octatriene

Pericyclic Reactions Involving the 1,3,6-Octatriene Framework

Pericyclic reactions are a class of concerted reactions characterized by a cyclic transition state involving a continuous loop of overlapping orbitals. uomustansiriyah.edu.iq These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are notable for their high degree of stereospecificity, which can be predicted by the Woodward-Hoffmann rules. msu.edunumberanalytics.com The this compound system, often in equilibrium with its isomers, provides a key substrate for studying these transformations. msu.edulibretexts.org

An electrocyclic reaction is an intramolecular, reversible pericyclic process that involves the formation of a sigma (σ) bond at the termini of a conjugated π-electron system, leading to a cyclic compound with one fewer π bond. libretexts.orglibretexts.org Conversely, the ring-opening of the cyclic compound to form the conjugated polyene is also an electrocyclic reaction. libretexts.org The interconversion between octatriene isomers and their corresponding cyclohexadiene derivatives is a classic example of a 6π-electron electrocyclic reaction. libretexts.orgpressbooks.pub

The stereochemical outcome of electrocyclic reactions involving octatrienes is strictly dependent on the method of activation: thermal (heat) or photochemical (ultraviolet light). chemistnotes.com These reactions are highly stereospecific, meaning a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. libretexts.orgchemistnotes.com

Under thermal conditions, the ring closure of a substituted 2,4,6-octatriene is disrotatory, where the terminal p-orbitals rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. libretexts.orgjove.com For instance, heating (2E,4Z,6E)-2,4,6-octatriene exclusively produces cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orglibretexts.orgpressbooks.pub In contrast, the thermal cyclization of (2E,4Z,6Z)-2,4,6-octatriene yields only trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgpressbooks.pubopenstax.org

Photochemical activation reverses this stereospecificity. libretexts.orgjove.com When irradiated with UV light, the ring closure becomes conrotatory, with the terminal p-orbitals rotating in the same direction (both clockwise or both counter-clockwise). jove.comlibretexts.org Consequently, irradiating (2E,4Z,6E)-2,4,6-octatriene yields trans-5,6-dimethyl-1,3-cyclohexadiene, the opposite product of the thermal reaction. libretexts.orgpressbooks.pubjove.com

This distinct stereochemical behavior is summarized in the table below.

| Reactant Isomer | Activation Method | Mode of Rotation | Product |

| (2E,4Z,6E)-2,4,6-Octatriene | Thermal (Heat) | Disrotatory | cis-5,6-Dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-2,4,6-Octatriene | Thermal (Heat) | Disrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6E)-2,4,6-Octatriene | Photochemical (hν) | Conrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene |

This table summarizes the stereospecific outcomes of the electrocyclization of substituted octatriene isomers under thermal and photochemical conditions. Data sourced from libretexts.orglibretexts.orgpressbooks.pubopenstax.orgjove.comlibretexts.org.

The stereospecificity of electrocyclic reactions is explained by the principle of conservation of orbital symmetry, articulated in the Woodward-Hoffmann rules. msu.edunumberanalytics.com These rules state that the reaction pathway is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. jove.comopenstax.orgpressbooks.pub

For a thermal reaction, the system is in its electronic ground state. The HOMO of a 6π-electron system like 1,3,5-hexatriene (B1211904) (the parent system for octatrienes) is the ψ3 molecular orbital. openstax.orglibretexts.org In this orbital, the lobes at the terminal carbons (C1 and C6) have the same phase on the same side of the molecule. openstax.orgmasterorganicchemistry.com To achieve constructive overlap and form a σ-bond, these lobes must rotate in opposite directions, a process termed disrotatory motion. pressbooks.pubjove.commasterorganicchemistry.com This is why thermal 6π-electron electrocyclizations are always disrotatory. jove.comopenstax.org

For a photochemical reaction, absorption of a photon promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO). jove.com The new HOMO of this excited state is the ψ4 molecular orbital. masterorganicchemistry.com In ψ4, the terminal lobes have opposite phases on the same side of the molecule. jove.commasterorganicchemistry.com To achieve bonding overlap, the lobes must rotate in the same direction, a process called conrotatory motion. pressbooks.pubjove.commasterorganicchemistry.com This explains the conrotatory pathway observed in photochemical 6π-electron electrocyclizations. jove.comlibretexts.org

The Woodward-Hoffmann rules for electrocyclic reactions are summarized below.

| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |

| 4n (e.g., 4, 8) | Thermal | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Photochemical | Conrotatory |

This table outlines the Woodward-Hoffmann selection rules for electrocyclic reactions, with the rules for 6π systems like octatriene highlighted in bold. Data sourced from numberanalytics.comchemistnotes.com.

Electrocyclic reactions are reversible, and the position of the equilibrium depends on the specific system. libretexts.orgpressbooks.pub For the interconversion between conjugated trienes and cyclohexadienes, the equilibrium generally favors the cyclic, six-membered ring product due to its greater stability compared to the open-chain triene. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pub

Specific studies involving the this compound isomer have been conducted. When 1,3,5-cyclooctatriene (B161208) is heated, it establishes an equilibrium with its bicyclic isomer (bicyclo[4.2.0]octa-2,4-diene) and also with the acyclic this compound isomer. msu.edulibretexts.orglibretexts.org This demonstrates a direct link and interconversion pathway between different cyclic and acyclic C8H10 isomers, including this compound, through pericyclic processes. msu.edu

A sigmatropic rearrangement is a pericyclic reaction where a σ-bond migrates across a π-electron system to a new position, accompanied by a reorganization of the π-bonds. msu.edulibretexts.org The total number of σ-bonds and π-bonds remains the same. libretexts.orglibretexts.org These shifts are classified by an order [i,j], which denotes the distance (in atoms) each end of the migrating σ-bond has moved. libretexts.org

In the context of octatriene systems, [1,n]-hydrogen shifts are a key type of sigmatropic rearrangement. The thermal equilibration of deuterium-labeled 1,3,5-cyclooctatriene provides insight into these processes. msu.edulibretexts.org Upon heating, 1,3,5-cyclooctatriene interconverts with its this compound isomer. msu.edulibretexts.org During this process, deuterium (B1214612) labels were observed to scramble among four specific carbon positions. This scrambling is consistent with the occurrence of facile msu.edumasterorganicchemistry.com-hydrogen shifts. msu.edulibretexts.orglibretexts.org Notably, if msu.edujove.com or msu.eduopenstax.org hydrogen shifts were occurring at a comparable rate, the deuterium atoms would have been distributed across all eight carbon atoms, which was not observed under the reaction conditions. msu.edulibretexts.orglibretexts.org This indicates a high selectivity for the symmetry-allowed msu.edumasterorganicchemistry.com-suprafacial hydrogen shift in this system, while other potential shifts are disfavored. msu.edu

Sigmatropic Rearrangements of Octatriene Systems

Cope Rearrangement Analogues (yale.eduyale.edu-Sigmatropic Shifts)

The Cope rearrangement is a well-documented yale.eduyale.edu-sigmatropic rearrangement that occurs in 1,5-dienes. libretexts.orglibretexts.org This type of reaction involves the reorganization of six electrons across a six-atom framework, leading to a constitutional isomer. libretexts.org The classic Cope rearrangement requires the substrate to be a 1,5-diene, a structural motif not present in this compound. libretexts.org

However, computational studies on the closely related isomer, 1,3,7-octatriene (B13812992), have investigated the potential for yale.eduyale.edu sigmatropic shifts. researchgate.netnih.gov These theoretical calculations explored both concerted and stepwise pathways for the rearrangement, indicating its feasibility within an octatriene framework under certain conditions. researchgate.netnih.gov Variants like the oxy-Cope rearrangement, where a hydroxyl group is present at the C4 position, are known to be effectively irreversible due to the subsequent tautomerization of the resulting enol to a stable ketone. libretexts.orgmsu.edu

Competing Sigmatropic Pathways (e.g.,msu.edupressbooks.pub-Shifts)

Sigmatropic rearrangements are molecular rearrangements where a σ-bonded atom or group shifts to a new location within a π-electron system, causing a reorganization of the π-bonds. libretexts.orgmsu.edu For this compound, the most relevant sigmatropic pathway is the msu.edupressbooks.pub-hydrogen shift. This process is observed in the thermal equilibrium between 1,3,5-cyclooctatriene and this compound. libretexts.orglibretexts.org

Upon heating, deuterium-labeled 1,3,5-cyclooctatriene equilibrates with its 1,3,6-triene isomer. libretexts.orglibretexts.org Isotopic labeling studies have demonstrated that the deuterium atoms are scrambled specifically among four possible locations, a result that is consistent with a msu.edupressbooks.pub-hydrogen shift mechanism. libretexts.orglibretexts.org These experiments effectively ruled out competing yale.edumsu.edu or msu.edujove.com hydrogen shift pathways, as those would have led to a broader distribution of the deuterium label across all eight carbon atoms. libretexts.org On prolonged heating at higher temperatures, these cyclooctatrienes can undergo further reactions, such as electrocyclic ring opening to form 1,3,5,7-octatetraene. libretexts.orglibretexts.org

| Reaction Type | Reactant/Product 1 | Reactant/Product 2 | Conditions | Key Findings |

| msu.edupressbooks.pub-Sigmatropic Hydrogen Shift | 1,3,5-Cyclooctatriene | This compound | Thermal (Heating) | Reversible equilibrium is established. libretexts.orglibretexts.org |

| Isotopic Scrambling | Deuterium-labeled 1,3,5-Cyclooctatriene | Deuterium-labeled this compound | Thermal (Heating) | Deuterium scrambles over 4 specific carbons, confirming the msu.edupressbooks.pub-shift mechanism. libretexts.orglibretexts.org |

Cycloaddition Reactions (e.g., as a Diene Component)

Cycloaddition reactions are processes in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. The conjugated 1,3-diene system within this compound makes it a suitable component for various cycloaddition reactions.

Diels-Alder Reactions ([4+2] Cycloaddition)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a six-membered ring. yale.eduorganic-chemistry.org The driving force for this reaction is the conversion of two relatively weak π-bonds into two stronger σ-bonds. organic-chemistry.org For the reaction to occur, the diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile. masterorganicchemistry.com

Substituted 1,3,7-octatrienes, which are isomers of this compound, are known to participate in Diels-Alder condensations with dienophiles like 1,4-naphthoquinone. google.com This reactivity highlights the capability of the 1,3-diene unit within the octatriene structure to act as the 4π-electron component in these powerful ring-forming reactions. google.com

Intramolecular Diels-Alder Reactions

When the diene and dienophile are part of the same molecule, a Diels-Alder reaction results in the formation of a bicyclic or polycyclic system. msu.edu These intramolecular Diels-Alder (IMDA) reactions are powerful tools for complex molecule synthesis, as they can form two new rings in a single, often stereospecific, step. msu.edumdpi.com

Computational studies using Density Functional Theory (DFT) on 1,3,7-octatriene have shown that an intramolecular [4+2] cycloaddition is a viable reaction pathway that competes with sigmatropic rearrangements. researchgate.netnih.gov For a derivative of this compound to undergo an IMDA reaction, a dienophile would need to be suitably tethered to the main chain. The geometry and length of this tether are crucial in controlling the feasibility and stereochemical outcome of the reaction. mdpi.com

Lewis Acid and Organocatalysis in Stereoselective Diels-Alder Reactions

To enhance the rate and control the stereoselectivity of Diels-Alder reactions, various catalytic methods have been developed. Lewis acid catalysis is a common strategy where the Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgmiami.edu This LUMO-lowering activation accelerates the reaction. princeton.edu The bulkiness of the Lewis acid can also influence the stereochemical outcome, with studies showing that bulky catalysts like B(C₆F₅)₃ can favor the formation of exo-cycloadducts, while smaller catalysts like AlCl₃ tend to give endo-selective products. rsc.org

In addition to metal-based Lewis acids, small organic molecules can also serve as catalysts. princeton.edu This field, known as organocatalysis, often employs chiral amines which reversibly form iminium ions with α,β-unsaturated aldehydes. princeton.edu This process lowers the dienophile's LUMO energy, mimicking the effect of a Lewis acid and enabling highly enantioselective transformations. princeton.edu Chiral C-H acids, upon in situ silylation, can also generate silylium-carbanion pairs that act as highly active Lewis acid catalysts for asymmetric Diels-Alder reactions. nih.gov These catalytic principles are broadly applicable and can be used to control the reactivity and selectivity of Diels-Alder reactions involving this compound as the diene.

Higher-Order Cycloadditions (e.g., [6+4], [2+2], [2+2+2])

Higher-order cycloadditions involve π-electron systems larger than the 4π+2π system of the Diels-Alder reaction. groupjorgensen.com These reactions, such as [6+4], [2+2], and [2+2+2] cycloadditions, provide routes to medium-sized and complex polycyclic ring systems. msu.edugroupjorgensen.com

While a [2+2] cycloaddition between two alkenes is thermally forbidden and typically requires photochemical conditions, other higher-order reactions can be promoted by transition metals. msu.edumasterorganicchemistry.com For instance, chromium(0)-promoted higher-order cycloadditions have been demonstrated with 1,3,5-cyclooctatriene, an isomer of this compound. acs.org Furthermore, cobalt-based catalytic systems have been used to effect [4π+2π] cycloaddition reactions between 1,3,5-cyclooctatriene and 1,3-diynes. researchgate.net These examples show that the π-systems of octatrienes can be engaged in a variety of cycloaddition manifolds beyond the standard Diels-Alder reaction, often facilitated by a transition metal catalyst.

General Reactivity Patterns

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is governed by the electronic properties of its conjugated and isolated double bonds. While direct studies on substitution reactions of this compound are not extensively documented, its behavior can be inferred from the established principles of conjugated systems and the reactivity of analogous compounds. The π-electron system of the conjugated portion (C1-C4) makes it susceptible to electrophilic attack, while the isolated double bond (C6-C7) behaves like a typical alkene.

Substitution reactions on the sp2-hybridized carbons of this compound are uncommon and would typically proceed through an addition-elimination mechanism. The primary reactions involving electrophiles and nucleophiles are additions to the double bonds.

Electrophilic Addition:

Conjugated trienes are known to undergo electrophilic addition. In the case of this compound, the conjugated diene moiety (1,3-octadiene part) can react with electrophiles. A notable parallel is the 1,6-addition of bromine to conjugated trienes like cycloocta-1,3,5-triene. stackexchange.comontosight.ai This suggests that this compound could undergo electrophilic addition across the conjugated system. The attack of an electrophile (E+) would lead to a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu-) can occur at different positions, leading to various addition products.

For instance, the addition of an electrophile like HBr could potentially lead to 1,2-, 1,4-, or even 1,6-addition products across the conjugated system, though the latter is less common for acyclic trienes compared to cyclic ones. The isolated double bond at the C6 position would also be expected to undergo standard electrophilic addition.

Nucleophilic Substitution:

Nucleophilic substitution directly on the carbon backbone of this compound is not a favorable process as there are no inherent leaving groups. However, if an electrophilic addition reaction introduces a good leaving group, a subsequent nucleophilic substitution can occur. For example, the bromination of 1,3,5-cyclooctatriene yields a dibromide, which can then undergo sequential nucleophilic substitution with an amine like dimethylamine. stackexchange.comontosight.ai This two-step sequence of electrophilic addition followed by nucleophilic substitution is a plausible pathway for the functionalization of this compound.

| Reaction Type | Reagent Class | Potential Reaction Pathway for this compound | Analogous Reaction |

| Electrophilic Addition | Halogens (e.g., Br₂) | 1,2-, 1,4-, and 6,7-addition. Potential for 1,6-addition. | 1,6-addition of bromine to cycloocta-1,3,5-triene. stackexchange.comontosight.ai |

| Nucleophilic Substitution | Nucleophiles (e.g., R₂NH) | Substitution following an initial electrophilic addition that introduces a leaving group (e.g., bromide). | Sequential nucleophilic substitution on brominated cyclooctatriene. stackexchange.comontosight.ai |

Photochemical Reaction Pathways (Beyond Electrocyclization)

Beyond the well-known electrocyclization reactions, this compound can undergo other significant photochemical transformations. These reactions are initiated by the absorption of UV light, which promotes the molecule to an electronically excited state, opening up reaction channels not accessible under thermal conditions. boku.ac.at Key among these are cis-trans isomerizations and sigmatropic rearrangements.

Cis-Trans Isomerization:

A fundamental photochemical process for alkenes and polyenes is the isomerization around the double bonds. Upon electronic excitation, the π-bond order is reduced, allowing for rotation around the carbon-carbon double bond. This leads to the interconversion of geometric isomers (E/Z or cis/trans). For this compound, irradiation can lead to isomerization at any of its three double bonds, resulting in a photostationary state, which is a mixture of different isomers. royalsocietypublishing.orgresearchgate.net The composition of this mixture depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes for each double bond. This behavior is well-documented for related conjugated trienes like 1,3,5-hexatriene. royalsocietypublishing.orgresearchgate.net

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. libretexts.orglibretexts.org These pericyclic reactions can be induced photochemically. While thermal sigmatropic shifts are governed by one set of stereochemical rules (Woodward-Hoffmann rules), photochemical rearrangements follow a different set.

For conjugated trienes, boku.ac.atlibretexts.org-hydrogen shifts are a known thermal process. For instance, on heating, 1,3,5-cyclooctatriene can equilibrate with its 1,3,6-triene isomer through such shifts. libretexts.orglibretexts.orgmsu.edu Photochemically, different sigmatropic shifts become possible. Studies on related systems like 1,3,7-octatriene have explored competing libretexts.orglibretexts.org and boku.ac.atlibretexts.org sigmatropic rearrangements. researchgate.net It is plausible that this compound could undergo analogous photochemical sigmatropic rearrangements, leading to constitutional isomers. For example, a boku.ac.atlibretexts.org-hydrogen shift in this compound could lead to 2,4,6-octatriene.

| Photochemical Pathway | Description | Expected Product(s) from this compound | Precedent/Analogous System |

| cis-trans Isomerization | Reversible isomerization around the C=C double bonds upon UV irradiation. | A mixture of geometric isomers of this compound. | Photochemical isomerization of 1,3,5-hexatriene isomers. royalsocietypublishing.orgresearchgate.net |

| Sigmatropic Rearrangement | Intramolecular shift of a σ-bond across the π-system. | Constitutional isomers, such as 2,4,6-octatriene via a boku.ac.atlibretexts.org-H shift. | Thermal boku.ac.atlibretexts.org-H shifts in cyclooctatriene systems. libretexts.orglibretexts.org Competing sigmatropic shifts in 1,3,7-octatriene. researchgate.net |

Polymerization and Oligomerization Studies Involving 1,3,6 Octatriene

Formation of Linear and Cyclic Oligomers from Octatriene Precursors

The oligomerization of 1,3-dienes is a well-established method for producing linear and cyclic C8 compounds, including various octatriene isomers. 1,3,6-Octatriene itself can be formed as a product of 1,3-butadiene (B125203) dimerization. Specifically, catalyst systems based on iron are known to facilitate the linear dimerization of 1,3-butadiene to yield this compound. acs.org

Furthermore, this compound can undergo further dimerization to produce C16 hydrocarbons. Studies using nickel-based complex catalysts have demonstrated the linear dimerization of this compound into a mixture of hexadecapentaenes. researchgate.net Similarly, palladium-based catalysts are effective for the codimerization of 1,3,7-octatriene (B13812992) with this compound, yielding linear C16 olefins. acs.org

A significant body of research focuses on the oligomerization of isoprene (B109036), which often yields derivatives of this compound. Ziegler-Natta type catalysts, particularly those based on titanium, vanadium, and hafnium, are instrumental in this process. For instance, the oligomerization of isoprene using a hafnium(IV) n-butoxide and diethylaluminum chloride catalyst system produces a mixture of dimers and trimers, with 2,6-dimethyl-1-trans-3,6-octatriene being the primary dimer. capes.gov.broup.com The ratio of cyclic to linear oligomers, such as 2,6-dimethyl-1,3,6-octatriene (linear) and dimethyl-vinyl-cyclohexene (cyclic), can be controlled by modifying the Ziegler-type catalyst system. osti.gov

| Precursor | Catalyst System | Primary Oligomer Product(s) | Reference |

|---|---|---|---|

| 1,3-Butadiene | Iron-based catalysts | This compound | acs.org |

| This compound | Ni(acac)₂ - P(C₆H₅)₃ - Al(C₂H₅)₃ | 1,5,7,10,14- and 2,5,7,9,14-Hexadecapentaene | researchgate.net |

| Isoprene | Hafnium(IV) n-butoxide / Diethylaluminum chloride | 2,6-Dimethyl-1-trans-3,6-octatriene | capes.gov.broup.com |

| Isoprene | VO(OEt)₃ / Et₂AlCl | 2,6-Dimethyl-1,trans-3,6-octatriene | researchgate.netresearchgate.net |

| Isoprene | Titanium tetrachloride / Diethylaluminum chloride / 1,4-Dioxane | 2,6-Dimethyl-1,3,6-octatriene (DMOT) | osti.gov |

Synthesis of Conjugated Polymers Utilizing Octatriene Monomers

Conjugated trienes, including isomers of octatriene, are recognized as a distinct class of monomers capable of forming unique unsaturated polyolefins. researchgate.net this compound is specifically mentioned as a triolefin that can undergo polymerization. google.com The resulting polymers contain unsaturated units within their backbone, which imparts specific optical and electronic properties characteristic of conjugated polymers. ontosight.ai

The polymerization of conjugated trienes like 2,4,6-octatriene using coordination catalysts can lead to high molecular weight polymers with predominantly 1,6-enchainment. researchgate.net This mode of polymerization results in polymer backbones containing 1,3-dienyl groups. researchgate.net While direct polymerization of this compound is less documented than its isomers, its structural motifs are relevant in the broader context of creating conjugated materials. For example, a related compound, 2,7-dimethyl-2,4,6-octatrienedial, derived from β-carotene, has been used to synthesize biobased and degradable conjugated poly(azomethine)s through condensation polymerization with diamines. scholaris.ca This highlights the potential of the octatriene framework as a building block for advanced functional polymers. scholaris.ca The synthesis of conjugated polymers is a critical area of materials science, with methods like Suzuki, Heck, and Sonogashira coupling being commonly employed to create a variety of polymer backbones. nih.govucas.ac.cn

Stereochemical Control and Regioselectivity in Polymerization Processes

Controlling the stereochemistry and regiochemistry during polymerization is crucial as it dictates the final properties of the polymer. In reactions involving polyenes like octatrienes, precise control over the spatial arrangement of the polymer chain (stereocontrol) and the orientation of monomer addition (regiocontrol) is a significant challenge.

Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers from alpha-olefins. wikipedia.orgbehinpolymerco.com Their application in the polymerization of conjugated dienes like isoprene allows for the synthesis of polymers with specific stereostructures, such as cis-1,4-polyisoprene. oup.com The mechanism involves the monomer coordinating to a vacant site on the transition metal catalyst before inserting into the growing polymer chain, a process described by the Cossee–Arlman mechanism. wikipedia.orgkuvempu.ac.in This control extends to the oligomerization products, where catalyst choice determines the isomeric form of the resulting octatrienes. osti.gov

The stereochemistry of electrocyclic reactions involving octatriene isomers has also been studied. For instance, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, demonstrating a high degree of stereospecificity governed by orbital symmetry rules. pressbooks.pub

In modern polymer synthesis, catalyst and ligand design are paramount for achieving regioselectivity. nih.gov For example, in the palladium-catalyzed polymerization of vinyl aziridines, the choice of phosphoramidite (B1245037) ligands enables the selective formation of a specific polyamine regioisomer. nih.gov Similarly, nickel-catalyzed dimerization of conjugated dienes can be directed to form specific 1,3,6-octatrienes with high stereoselectivity. thieme-connect.de

Influence of Catalyst Systems on Polymer Architecture and Properties

The choice of catalyst system is the most critical factor influencing the architecture and properties of polymers derived from this compound and its precursors. A wide range of catalysts, from classic Ziegler-Natta systems to more modern organometallic complexes, have been investigated.

Ziegler-Natta catalysts, typically composed of a transition metal compound (from Group 4-8, like titanium, vanadium, or nickel) and an organoaluminum co-catalyst, are highly versatile. google.comwikipedia.orgbehinpolymerco.com In the polymerization of isoprene, different Ziegler-Natta systems yield distinct products. For example, catalysts based on titanium or vanadium t-butoxides with alkylaluminums can produce a mixture of 1,4-polyisoprene, 3,4-polyisoprene, and various linear and cyclic dimers, including 2,6-dimethyl-1,3,6-octatriene. oup.com The molar ratio of the alkylaluminum to the transition metal is a key parameter that affects the yield and type of product formed. capes.gov.broup.com

Palladium-based catalysts, often modified with phosphine (B1218219) ligands, are also widely used, particularly for dimerization and telomerization reactions of 1,3-dienes. acs.orgrsc.org The nature of the phosphine ligand can dramatically switch the selectivity of the reaction. For instance, in the telomerization of 1,3-butadiene, sterically hindered trialkylphosphines favor the formation of 1,3,7-octatriene, whereas other phosphines lead to different products. rsc.org Nickel complexes, modified with phosphines and activated by organoaluminum compounds, have been shown to be highly effective for the selective linear dimerization of this compound. researchgate.net

The co-catalyst also plays a crucial role. In neodymium-catalyzed polymerization of 1,3-butadiene, using different organoaluminum compounds like triisobutylaluminum (B85569) (TIBA) or triethylaluminum (B1256330) (TEA) as co-catalysts significantly impacts both the catalytic activity and the microstructure (e.g., cis-1,4 content) of the resulting polymer. scielo.org.mxresearchgate.net

| Monomer/Precursor | Catalyst System | Key Findings/Influence | Reference |

|---|---|---|---|

| Isoprene | TiCl₄ or TiI₄ + DEAC + Ligand (e.g., 1,4-Dioxane) | Ligand basicity correlates with the ratio of cyclic to linear dimers. Dioxane favors linear 2,6-dimethyl-1,3,6-octatriene. | osti.gov |

| Isoprene | Ti(IV) or V(IV) t-butoxide + Alkylaluminum | Product distribution (1,4-polymer, 3,4-polymer, dimers) is highly dependent on the Al/Ti or Al/V molar ratio. | oup.com |

| 1,3-Butadiene | Palladium-phosphine complexes | Catalyzes linear dimerization to octatrienes. Ligand structure influences selectivity between different octatriene isomers. | acs.org |

| This compound | Ni(acac)₂ + P(C₆H₅)₃ + Al(C₂H₅)₃ | Highly selective for linear dimerization to C16 pentaenes. | researchgate.net |

| Isoprene | Hf(IV) n-butoxide + Et₂AlCl | Yield of the dimer 2,6-dimethyl-1,3,6-octatriene is maximized at a specific Al/Hf molar ratio (4.7). | capes.gov.broup.com |

| Isoprene | VO(OEt)₃ + Et₂AlCl + Donor ligand | Addition of donor ligands (e.g., THF, PPh₃) can increase the reaction rate and selectivity for the dimer at low donor/V ratios. | researchgate.net |

Stereochemistry and Stereoselective Synthesis with 1,3,6 Octatriene Frameworks

Control of Stereoisomerism in Polyene Synthetic Routes

The synthesis of polyenes with defined stereochemistry is a significant challenge due to the multiple double bonds that can exist as either E or Z isomers. The control of this stereoisomerism is paramount as the geometric configuration of the double bonds dictates the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties.

In the context of octatrienes, the specific arrangement of substituents at each double bond leads to different stereoisomers. For instance, (2E,4Z,6E)-2,4,6-octatriene and (2E,4Z,6Z)-2,4,6-octatriene are distinct molecules with different properties and reactivity. openstax.orgpressbooks.pub The thermal cyclization of these isomers demonstrates the profound impact of stereochemistry on reaction outcomes. When heated, (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, while the (2E,4Z,6Z) isomer produces only the trans product. openstax.orgpressbooks.pub This high degree of stereospecificity is governed by the principles of orbital symmetry, specifically the disrotatory ring closure of the 6π-electron system. masterorganicchemistry.compressbooks.pub

Conversely, photochemical conditions can lead to the opposite stereochemical outcome. openstax.orgpressbooks.pub Irradiation of (2E,4Z,6E)-2,4,6-octatriene with ultraviolet light results in the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. openstax.orgpressbooks.pub This reversal of stereoselectivity highlights the importance of reaction conditions in controlling the stereochemical course of a reaction.

Synthetic strategies for controlling stereoisomerism in polyenes often rely on stereoselective reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. The choice of reagents, catalysts, and reaction conditions can influence the geometry of the newly formed double bond. For example, the selection of a specific palladium or ruthenium catalyst in cross-coupling reactions can impact the stereoselectivity.

Enantioselective Catalysis in Functionalization Reactions (e.g., Hydroalkoxylation)

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, and its application to the functionalization of dienes and polyenes has garnered significant attention. Hydroalkoxylation, the addition of an alcohol across a double bond, is a particularly attractive transformation for generating valuable chiral ethers.

Recent advancements have demonstrated the successful enantioselective hydroalkoxylation of 1,3-dienes using nickel catalysis. chemrxiv.orgresearchgate.netacs.org By employing a chiral ligand, such as DuPhos, it is possible to achieve high levels of both regioselectivity and enantioselectivity in the addition of alcohols to dienes. chemrxiv.orgresearchgate.net These reactions typically proceed through a metal-π-allyl intermediate, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the alcohol. acs.org

One of the challenges in these reactions can be the potential for racemization or isomerization of the product under the reaction conditions. chemrxiv.orgresearchgate.net However, studies have shown that conducting the reaction under solvent-free conditions can help to control the reversibility of the C-O bond formation and maintain high enantiomeric excess. chemrxiv.orgresearchgate.net This methodology has been successfully applied to a range of 1,3-dienes and alcohols, showcasing its potential for creating diverse enantioenriched allylic ethers. chemrxiv.orgresearchgate.netacs.org

The table below summarizes key findings in the nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes, a reaction type applicable to frameworks like 1,3,6-octatriene.

| Diene Substrate | Alcohol | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Phenyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / (S,S)-Me-DuPhos | 66-94 | 81:19 - 96:4 | chemrxiv.org |

| 2-Furyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / (S,S)-Me-DuPhos | 92 | 95:5 | chemrxiv.org |

| 2-Thienyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / (S,S)-Me-DuPhos | 65 | 93:7 | chemrxiv.org |

| Butadiene | Methanol | Ni(cod)₂ / (S,S)-Me-DuPhos | 48 | 80:20 | chemrxiv.org |

Diastereoselective Transformations and Product Control

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of this compound systems, diastereoselective transformations can be achieved through various reaction types, including electrocyclic reactions and carbolithiation processes.

As previously mentioned, the thermal electrocyclic ring closure of substituted 2,4,6-octatrienes is a highly diastereoselective process. The stereochemistry of the starting triene directly dictates the relative stereochemistry of the substituents in the resulting cyclohexadiene product. openstax.orgpressbooks.pubpressbooks.pub This predictability is a cornerstone of pericyclic reaction theory and provides a powerful method for controlling the stereochemical outcome of a reaction.

Carbolithiation reactions, involving the addition of an organolithium reagent to a carbon-carbon multiple bond, can also be rendered diastereoselective. For instance, the intermolecular carbolithiation of 1,3,5-cyclooctatriene (B161208), a cyclic analogue, initiates a cascade reaction sequence. rsc.org The initial addition of an alkyllithium reagent is followed by a six-electron disrotatory ring closure of the resulting cyclooctadienyl anion. rsc.org The subsequent trapping of the bicyclic allyl anion with an electrophile proceeds in a diastereoselective manner, allowing for the formation of three new C-C bonds and three stereocenters in a single operation with good to excellent diastereomeric ratios. rsc.org

The stereochemical outcome of such reactions is often influenced by steric and electronic factors within the transition state. For example, in 6π electrocyclizations, the exo mode of ring closure is often favored to avoid steric clashes that would destabilize the endo transition state. acs.org

Application of Prochirality Concepts in Octatriene Systems

Prochirality is a geometric property of an achiral object that allows it to become chiral in a single desymmetrization step. An achiral molecule is considered prochiral if it can be converted to a chiral molecule by replacing one of its atoms or groups with a different one. The two identical groups that can be differentiated in this way are termed enantiotopic, and the faces of a double bond or a ring that can be attacked by a reagent to form a chiral center are also considered enantiotopic.

In the context of this compound systems, the concept of prochirality is highly relevant. For example, the terminal double bond (C1=C2) of this compound presents two enantiotopic faces. The addition of a reagent across this double bond can lead to the formation of a new stereocenter at C2. An enantioselective catalyst can differentiate between these two faces, leading to the preferential formation of one enantiomer over the other.

Similarly, the internal double bonds can also possess prochiral faces, depending on the substitution pattern of the molecule. The hydrogens at a methylene (B1212753) group adjacent to a stereocenter are typically diastereotopic. In a molecule like this compound, the hydrogens at C5 could be considered diastereotopic if a chiral center exists elsewhere in the molecule.

The concept of prochirality is fundamental to the design of enantioselective reactions. Recognizing the prochiral elements within a substrate, such as the enantiotopic faces of a double bond in a this compound framework, is the first step toward developing a catalytic system that can control the absolute stereochemistry of a transformation. For instance, in the enantioselective hydroalkoxylation of dienes, the chiral catalyst creates a chiral environment that differentiates the enantiotopic faces of the diene, leading to the observed enantioselectivity.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices has spurred research into novel synthetic routes for valuable platform chemicals like 1,3,6-octatriene. nih.gov Future efforts are concentrated on minimizing hazardous waste, improving energy efficiency, and utilizing renewable resources, in line with the core principles of green chemistry. nih.govrsc.org

Biocatalysis, using enzymes or whole microbial cells, presents a promising avenue for the sustainable synthesis of octatriene precursors and derivatives. researchgate.net Researchers are exploring the use of engineered microbes to produce a variety of oleochemicals, including terpenes, from renewable feedstocks like carbohydrates. mdpi.comsemi.ac.cn For example, cell-free biocatalytic systems have demonstrated the potential to overcome the toxicity limitations of in-vivo fermentation, achieving high yields of terpenes like limonene, a related monoterpene. energy.gov The stereocontrolled cyclization of linear terpenes using engineered squalene-hopene cyclases (SHCs) further highlights the power of biocatalysis in generating complex chiral scaffolds from simple precursors, a strategy that could be adapted for octatriene derivatives. researchgate.net The development of terpene-based ionic liquids from renewable sources also opens new eco-friendly reaction and separation possibilities. acs.org